Cas no 1157070-06-8 (3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol)

3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol is a carbazole-derived organic compound featuring a tertiary amine and a hydroxyl functional group. Its structural design combines a carbazole core, known for its electron-rich and photophysical properties, with a flexible amino alcohol side chain, enhancing solubility and reactivity. This compound is of interest in materials science, particularly for applications in organic electronics, such as hole-transporting layers in OLEDs, due to its charge-transport capabilities. The ethyl substitution on the carbazole nitrogen improves processability, while the propanol moiety facilitates further functionalization. Its balanced electronic and steric properties make it a versatile intermediate for synthesizing advanced functional materials.
3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol structure
1157070-06-8 structure
Product name:3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol
CAS No:1157070-06-8
MF:C18H22N2O
MW:282.380084514618
CID:5073515

3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
    • 3-[(9-ethylcarbazol-3-yl)methylamino]propan-1-ol
    • Z86131914
    • 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol
    • Inchi: 1S/C18H22N2O/c1-2-20-17-7-4-3-6-15(17)16-12-14(8-9-18(16)20)13-19-10-5-11-21/h3-4,6-9,12,19,21H,2,5,10-11,13H2,1H3
    • InChI Key: GPWFRQKIXROWKY-UHFFFAOYSA-N
    • SMILES: OCCCNCC1C=CC2=C(C=1)C1C=CC=CC=1N2CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 322
  • Topological Polar Surface Area: 37.2
  • XLogP3: 2.7

3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM452761-500mg
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%+
500mg
$648 2023-11-24
Enamine
EN300-64498-0.05g
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
0.05g
$173.0 2023-02-13
Enamine
EN300-64498-0.25g
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
0.25g
$367.0 2023-02-13
Enamine
EN300-64498-0.5g
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
0.5g
$579.0 2023-02-13
Aaron
AR01A9Y5-1g
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
1g
$1047.00 2025-02-10
1PlusChem
1P01A9PT-50mg
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
50mg
$269.00 2023-12-26
1PlusChem
1P01A9PT-100mg
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
100mg
$369.00 2023-12-26
A2B Chem LLC
AV57969-5g
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
5g
$2301.00 2024-04-20
A2B Chem LLC
AV57969-50mg
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
50mg
$219.00 2024-04-20
Enamine
EN300-64498-2.5g
3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
1157070-06-8 95%
2.5g
$1454.0 2023-02-13

Additional information on 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol

Professional Introduction to Compound with CAS No. 1157070-06-8 and Product Name: 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol

The compound with the CAS number 1157070-06-8 and the product name 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various biological and medicinal contexts. The presence of the 9-Ethyl-9H-carbazol-3-yl moiety in its molecular structure suggests a strong affinity for biological systems, making it a candidate for further exploration in drug discovery and material science.

Recent studies have highlighted the importance of carbazole derivatives in medicinal chemistry due to their diverse pharmacological properties. The carbazole core is known for its stability and ability to interact with biological targets, making it a preferred scaffold for developing new therapeutic agents. In particular, derivatives featuring substitutions at the 3-position of the carbazole ring have shown promise in inhibiting various enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The 9-Ethyl-9H-carbazol-3-ylmethylamino group in this compound introduces a polar moiety that enhances solubility and bioavailability, which are critical factors for drug efficacy.

The propan-1-ol side chain further contributes to the compound's overall properties by providing a hydrophilic region that facilitates interaction with aqueous environments. This structural feature is particularly relevant in drug design, where achieving optimal solubility is essential for effective delivery to target tissues. The combination of these structural elements makes 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol a versatile compound with potential applications in both academic research and industrial development.

In the realm of pharmaceutical research, this compound has been investigated for its potential role in modulating biological pathways associated with inflammation and oxidative stress. Preliminary studies suggest that it may exhibit anti-inflammatory properties by interacting with key signaling molecules such as NF-kB and MAPK pathways. Additionally, the carbazole moiety's ability to scavenge reactive oxygen species has led researchers to explore its antioxidant potential, which could be beneficial in treating conditions exacerbated by oxidative damage.

The synthesis of 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework efficiently. These synthetic methodologies are critical for producing compounds with high enantiomeric purity, which is often necessary for pharmaceutical applications.

From a material science perspective, this compound has been examined for its electronic properties due to the presence of the carbazole core. Carbazole derivatives are known for their hole transporting capabilities, making them suitable candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of the ethyl group at the 9-position enhances electron delocalization within the molecule, which can improve charge transport efficiency. This property is particularly valuable in developing next-generation display technologies and energy-efficient lighting solutions.

Epidemiological studies have also suggested that compounds containing the carbazole scaffold may have protective effects against certain environmental toxins. For instance, natural carbazole derivatives found in plants have been shown to mitigate damage caused by UV radiation and other environmental stressors. The synthetic derivative 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol could potentially offer similar protective benefits, although further research is needed to confirm these hypotheses.

The development of new drugs often involves rigorous testing to evaluate safety and efficacy before clinical trials can begin. In vitro assays are conducted to assess how this compound interacts with various biological targets, while computational modeling helps predict its behavior in different environments. These preliminary steps are crucial for identifying promising candidates that can proceed to more extensive testing phases.

The role of computational chemistry has become increasingly important in modern drug discovery workflows. By leveraging advanced algorithms and machine learning techniques, researchers can predict molecular properties and optimize synthetic routes more efficiently than traditional methods alone allow. This approach has accelerated the discovery process significantly over recent years.

Future directions for research on 3-{(9-Ethyl-9H-carbazol-3-yl)methylamino}propan-1-ol may include exploring its potential as an intermediate in synthesizing more complex molecules or investigating novel therapeutic applications through structure-based drug design approaches. Collaborative efforts between academia and industry will be essential to translate laboratory findings into practical applications that benefit society.

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